The FAK Inhibitor PF-562271: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
The FAK Inhibitor PF-562271: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its overexpression and activation are frequently associated with the progression and metastasis of various solid tumors, making it a compelling target for anticancer therapy. This technical guide provides an in-depth overview of the potent and selective FAK inhibitor, PF-562271. We will delve into its discovery and development, detail its chemical synthesis, and elucidate its mechanism of action. Furthermore, this guide presents a compilation of its biological activity data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates. As the user's initial query for "Fak-IN-10" did not yield a specific, well-documented inhibitor, this guide focuses on PF-562271, a well-characterized and representative ATP-competitive FAK inhibitor.
Discovery and Development
PF-562271 was developed by Pfizer as a potent, ATP-competitive, and reversible inhibitor of FAK.[1] The discovery process involved the optimization of a 2,4-diamino-5-CF3-pyrimidine scaffold to enhance potency and selectivity for FAK.[2] Extensive structure-activity relationship (SAR) studies led to the identification of PF-562271, which demonstrated significant inhibition of FAK autophosphorylation at Tyr397.[3][4] Preclinical studies have shown its efficacy in various cancer models, where it inhibits tumor growth and metastasis.[5][6] It has also been investigated in Phase I clinical trials for patients with advanced non-hematologic malignancies.[7]
Chemical Synthesis
The chemical synthesis of PF-562271, systematically named N-methyl-N-(3-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide, involves a multi-step process. A generalized synthetic workflow is outlined below. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, consulting the primary literature and patents is recommended.
Mechanism of Action
PF-562271 is an ATP-competitive inhibitor that targets the kinase domain of FAK. By binding to the ATP-binding pocket, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step for FAK activation.[3][8] Inhibition of FAK activation leads to the disruption of downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion. PF-562271 also exhibits inhibitory activity against the closely related proline-rich tyrosine kinase 2 (Pyk2).[1]
The inhibition of FAK by PF-562271 has been shown to modulate several key signaling cascades:
-
PI3K/Akt/mTOR Pathway: FAK activation is known to stimulate the PI3K/Akt pathway, which promotes cell survival and proliferation. PF-562271 has been shown to downregulate the phosphorylation of Akt and mTOR in various cancer cell lines.[4]
-
MAPK/ERK Pathway: The FAK-Src complex can activate the Ras-MAPK/ERK pathway, which is also involved in cell proliferation and survival. Inhibition of FAK with PF-562271 can lead to a reduction in ERK phosphorylation.[3][8]
-
Rho GTPases: FAK plays a role in regulating the activity of small GTPases like RhoA, which are critical for cytoskeletal organization and cell migration. PF-562271 has been observed to increase the levels of GTP-bound RhoA in T cells.[3]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of PF-562271 from various studies.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| FAK (cell-free) | 1.5 nM | Recombinant enzyme | [1][3] |
| Pyk2 (cell-free) | 14 nM | Recombinant enzyme | [1] |
| FAK phosphorylation (cell-based) | 5 nM | Inducible cell-based assay | [1][3] |
| FAK phosphorylation (in vivo) | 93 ng/mL (EC50) | Tumor-bearing mice | [9][10] |
| Ewing Sarcoma Cell Lines | avg. 2.4 µM | TC32, A673, etc. | [11] |
Table 2: In Vivo Antitumor Activity of PF-562271
| Cancer Model | Dosage | Effect | Reference |
| BxPc3 pancreatic xenograft | 50 mg/kg p.o. bid | 86% tumor growth inhibition | [3] |
| PC3-M prostate xenograft | 50 mg/kg p.o. bid | 45% tumor growth inhibition | [3] |
| H125 lung xenograft | 25 mg/kg bid | 2-fold greater apoptosis | [3] |
| PC3M-luc-C6 prostate xenograft (subcutaneous) | 25 mg/kg PO BID 5x/wk | 62% tumor growth inhibition | [5] |
| PC3M-luc-C6 prostate xenograft (metastasis) | 25 mg/kg PO BID 5x/wk | Significant reduction in metastasis | [5] |
| Pancreatic Ductal Adenocarcinoma (orthotopic) | 33 mg/kg twice daily | Reduced tumor growth, invasion, and metastases | [6][12] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the activity of PF-562271.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of PF-562271 on FAK enzymatic activity.
Protocol Overview:
-
Purified, activated FAK kinase domain is incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[3]
-
A substrate, such as a random peptide polymer of glutamate and tyrosine (p(Glu/Tyr)), and ATP are added to the reaction mixture.[3]
-
Serial dilutions of PF-562271 are added to the wells.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at room temperature.[3]
-
The level of substrate phosphorylation is quantified, typically using an anti-phosphotyrosine antibody in an ELISA-based format.[3]
-
IC50 values are calculated from the dose-response curve.[3]
Cell-Based FAK Phosphorylation Assay
This assay determines the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.
Protocol Overview:
-
Cells with inducible or constitutive FAK activity are plated.
-
Cells are treated with various concentrations of PF-562271 for a specified duration.
-
Cell lysates are prepared.
-
Western blotting is performed using antibodies specific for phosphorylated FAK (p-FAK Tyr397) and total FAK.
-
The band intensities are quantified to determine the extent of inhibition.
Cell Viability and Proliferation Assays
These assays assess the impact of PF-562271 on cancer cell growth.
Protocol Overview (CCK-8 Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of PF-562271 concentrations for a defined period (e.g., 72 hours).[13]
-
A CCK-8 solution is added to each well, and the plate is incubated.[13]
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[13]
Cell Migration and Invasion Assays
These assays evaluate the effect of PF-562271 on the migratory and invasive potential of cancer cells.
Protocol Overview (Transwell Assay):
-
Transwell inserts with or without a Matrigel coating (for invasion and migration assays, respectively) are used.
-
Cancer cells, pre-treated with PF-562271 or a vehicle control, are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., serum).
-
After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained, and counted.
Conclusion
PF-562271 is a potent and selective inhibitor of FAK that has demonstrated significant antitumor and antimetastatic activity in preclinical models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation and the subsequent disruption of key oncogenic signaling pathways, makes it a valuable tool for cancer research and a promising candidate for clinical development. This technical guide has provided a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of PF-562271, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. PF-562271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. malotilate.com [malotilate.com]
- 11. Regulation of Rho GTPases by RhoGDIs in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20210361833A1 - Controlled hydrogel delivery of focal adhesion kinase inhibitor for decreased scar formation - Google Patents [patents.google.com]
